

Application Note: Long-Term Safety of Centanafadine in Adults with ADHD

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Centanafadine

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Title: A 52-Week, Open-Label, Multicenter Study to Evaluate the Long-Term Safety and Tolerability of **Centanafadine** Sustained-Release Tablets in Adults with Attention-Deficit/Hyperactivity Disorder

Study Identification: NCT03605849 [1]

Sponsor: Otsuka Pharmaceutical Development & Commercialization, Inc. [2]

Background and Rationale

Centanafadine (CTN) is a potential first-in-class **norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI)** in development for treating ADHD [1]. While prior 6-week phase 3 trials demonstrated its short-term efficacy and safety, this 52-week study was designed to fulfill the critical need for understanding its **long-term safety, tolerability, and exploratory efficacy** in adults with ADHD [1] [3].

Study Methodology

2.1. Study Design This was a **phase 3, 52-week, open-label, multicenter trial** conducted across 98 sites in the United States from February 2019 to September 2021 [1]. The trial included a screening period (for de novo participants only), a 52-week open-label treatment period, and a 10-day safety follow-up period [1].

2.2. Participant Criteria The study enrolled 662 adults aged 18-55 years meeting DSM-5 criteria for ADHD [1] [2].

- **Inclusion:** Participants were either "rollover" subjects who had completed previous double-blind phase 3 trials or "de novo" subjects. All participants had to potentially benefit from CTN, in the investigator's opinion [1] [2].
- **Exclusion:** Key exclusion criteria included uncontrolled comorbid psychiatric disorders, a history of no benefit from two or more ADHD therapies of different classes, use of prohibited medications, and a positive screen for alcohol, cocaine, or other illicit drugs [1] [2].

2.3. Dosing and Administration All participants received CTN SR **twice daily** [1]. The dose was initiated at 200 mg total daily dose (TDD) for the first 7 days and then **up-titrated to the target dose of 400 mg TDD from day 8 onwards**, which was maintained through week 52. A temporary dose reduction to 200 mg TDD was permitted for tolerability issues [1].

2.4. Safety and Efficacy Assessments The table below summarizes the key assessments used in the study.

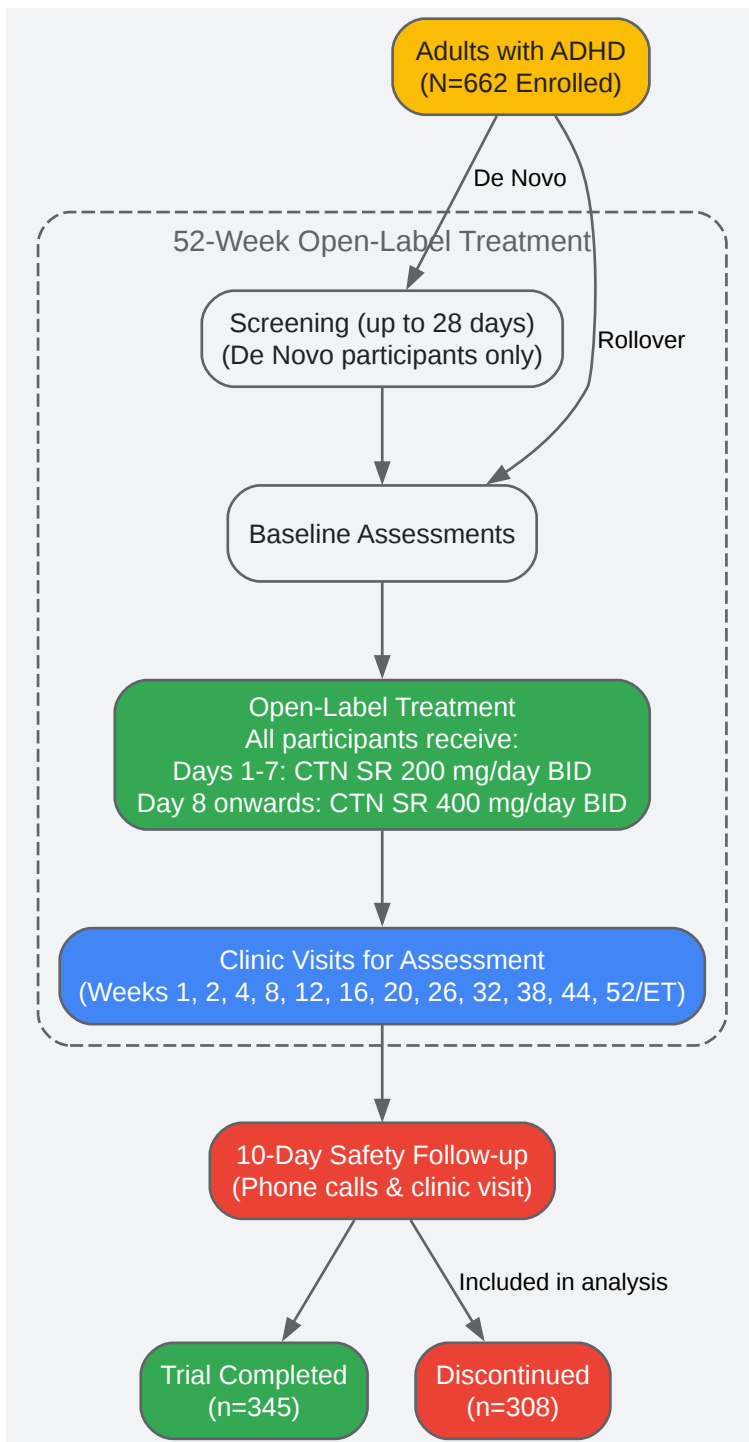
Table 1: Safety and Efficacy Assessments in Trial NCT03605849

Assessment Category	Specific Measures	Primary Purpose
Primary Safety	Treatment-Emergent Adverse Events (TEAEs) [1]	Incidence, nature, and severity of adverse events
	Clinical Laboratory Tests (e.g., blood chemistry) [1]	Monitor for biochemical abnormalities
	Vital Signs (e.g., blood pressure, heart rate) [1]	Monitor for cardiovascular effects
	Electrocardiogram (ECG) [1]	Assess cardiac electrical activity
Secondary Safety	Study Medication Withdrawal Questionnaire (SMWQ) [1]	Assess withdrawal symptoms
	Columbia-Suicide Severity Rating Scale (C-SSRS) [1]	Monitor for suicidal ideation and behavior

Assessment Category	Specific Measures	Primary Purpose
Exploratory Efficacy	Adult Investigator Symptom Rating Scale (AISRS) [1]	Measure change in core ADHD symptoms
	Clinical Global Impression of Severity (CGI-S) [1]	Assess overall illness severity
	ADHD Impact Module-Adult (AIM-A) [4]	Evaluate functional impact of ADHD

Experimental Workflow

The following diagram illustrates the participant flow and key procedures in the study.



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Key Findings and Results

4.1. Safety and Tolerability Results The study provided comprehensive safety data over one year of treatment [1] [4].

- **Treatment-Emergent Adverse Events (TEAEs):** 61.4% of participants reported at least one TEAE. The majority were mild or moderate in severity.
- **Common TEAEs:** The most frequently reported adverse events were insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%).
- **Discontinuations and Serious AEs:** 12.3% of participants discontinued due to TEAEs. Serious AEs occurred in 1.8% of participants, but none were considered related to CTN SR by the investigators.
- **Other Safety Measures:** Scores on the Study Medication Withdrawal Questionnaire (SMWQ) were low throughout the trial. Suicidal ideation or behavior was reported in 2.0% of participants per the C-SSRS. No concerning trends were identified in laboratory values, vital signs, or ECGs.

4.2. Exploratory Efficacy Results The study also collected data on the long-term effectiveness of **centanafadine** [1] [4].

- **AISRS Scores:** The mean AISRS total score improved by 57% from baseline to week 52.
- **CGI-S Scores:** The mean Clinical Global Impression of Severity score improved by 1.5 points from baseline.

Table 2: Summary of Key Efficacy Outcomes at Week 52

Efficacy Measure	Baseline Mean (SD)	Change at Week 52 (SD)
AISRS Total Score	34.4 (10.3)	-20.4 (11.9)
AISRS Inattentive Score	19.2 (5.6)	-11.2 (6.6)
AISRS Hyperactive-Impulsive Score	15.2 (6.0)	-9.2 (6.2)
CGI-S Score	4.2 (0.9)	-1.5 (1.1)
AIM-A Score	6.5 (1.8)	+1.23 (2.0)

Conclusion

This 52-week open-label study (NCT03605849) demonstrated that **centanafadine** SR at a 400 mg total daily dose was **safe and well-tolerated** for the long-term treatment of adults with ADHD [1]. The most common

adverse events were mild to moderate and consistent with the drug's pharmacologic profile. Furthermore, the **exploratory efficacy data showed sustained and meaningful improvement** in ADHD symptom severity and overall clinical condition throughout the one-year treatment period [1] [4]. These results support **centanafadine** as a viable potential treatment option for the management of ADHD in adults.

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Address: Ontario, CA 91761, United States

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